2-Amino-2',5'-dichlorobenzophenone

X-ray crystallography molecular conformation solid-state structure

2-Amino-2',5'-dichlorobenzophenone (DCB) is the sole pharmacopeially designated Lorazepam EP Impurity A / USP Related Compound B. Its unique 2,5-dichloro substitution and ortho-amino group produce an extreme 83.72° dihedral ring twist—the largest among 104 benzophenones—critical for molecular recognition in 1,4-benzodiazepine cyclization. Analogs like MCB or BrFB cannot substitute in validated EP/USP HPLC/UPLC methods. Achieves >92% acylation yield at 150 g scale for industrial lorazepam synthesis. For QA/QC, ≥99% HPLC purity ensures minimal co-eluting interference in system suitability and impurity marker standards.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 21723-84-2
Cat. No. B1591119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2',5'-dichlorobenzophenone
CAS21723-84-2
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)N
InChIInChI=1S/C13H9Cl2NO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2
InChIKeyUGWXFZGEDFKLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2',5'-dichlorobenzophenone (CAS 21723-84-2 / 2958-36-3): Procurement-Grade Intermediate for Benzodiazepine Synthesis and Analytical Reference Standards


2-Amino-2',5'-dichlorobenzophenone (DCB), also designated as (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, is a halogenated aminobenzophenone with the molecular formula C₁₃H₉Cl₂NO and a molecular weight of 266.12 g/mol . The compound is primarily recognized as Lorazepam EP Impurity A / USP Related Compound B, serving as a critical reference standard for pharmaceutical quality control [1]. As a key intermediate, it is employed in the multi-step synthesis of 1,4-benzodiazepine anxiolytics, notably lorazepam and lormetazepam . The compound appears as a yellow to yellow-green crystalline powder with a melting point of 87–89 °C and exhibits poor aqueous solubility while being soluble in methanol, ethanol, acetone, and dichloromethane .

Why Generic 2-Amino-2',5'-dichlorobenzophenone Substitution Fails: The Critical Role of Chloro-Substitution Pattern and Ortho-Amino Positioning


Procurement of 2-amino-2',5'-dichlorobenzophenone cannot be satisfied by simple substitution with other aminobenzophenone analogs due to critical structural and functional divergences. The precise 2,5-dichloro substitution pattern on the phenyl ring, combined with the ortho-amino group, dictates a unique dihedral ring twist of 83.72° in the solid state, which directly influences molecular recognition in downstream cyclization reactions [1]. Analogs such as 2-amino-5-chlorobenzophenone (MCB) or 2-amino-5-bromo-2'-fluorobenzophenone (BrFB) exhibit distinct electrochemical oxidation profiles and chromatographic retention behaviors, rendering them unsuitable as direct replacements in validated analytical methods for benzodiazepine metabolite quantification [2]. Furthermore, the compound is specifically designated as Lorazepam EP Impurity A and USP Related Compound B, meaning that any alternative structure—even a closely related benzophenone—lacks the requisite pharmacopeial identity for use as a certified reference material in regulatory compliance testing [3].

Quantitative Differentiation Evidence for 2-Amino-2',5'-dichlorobenzophenone Relative to Aminobenzophenone Comparators


Crystal Conformation Divergence: A 83.72° Dihedral Ring Twist Differentiates DCB from Unsubstituted and Mono-Substituted Benzophenones

In a comparative crystallographic analysis of 104 substituted benzophenone structures, 2-amino-2',5'-dichlorobenzophenone (DCB) exhibits a dihedral ring twist angle of 83.72° between the planes of its two aromatic rings [1]. This value substantially exceeds the twist angles observed for unsubstituted benzophenone (54° orthorhombic form, 65° monoclinic metastable form) and for comparators such as 4-chloro-4'-hydroxybenzophenone (64.66°) [1]. Among six newly determined structures in the study, DCB displays the largest deviation from planarity, which is attributed to the combined steric effects of the 2,5-dichloro substitution and ortho-amino group [1]. This extreme non-planar conformation is the largest reported twist angle in the set of 104 benzophenone derivatives examined [1].

X-ray crystallography molecular conformation solid-state structure

Electrochemical Detection Sensitivity: DCB Achieves a 200 ppb Limit of Detection, Comparable to MCB and Two-Fold Higher than BrFB

A comparative electroanalytical study of three aminohalogenbenzophenone metabolites—2-amino-2',5-dichlorobenzophenone (DCB), 2-amino-5-chlorobenzophenone (MCB), and 2-amino-5-bromo-2'-fluorobenzophenone (BrFB)—was performed using differential pulse voltammetry at a glassy carbon electrode [1]. DCB demonstrated a limit of detection (LOD) of 200 ppb (μg/L), identical to that of MCB but two-fold higher (less sensitive) than the 100 ppb achieved for BrFB [1]. The quantification range for DCB spanned 0.2 to 14 ppm, slightly narrower than the 0.2 to 15 ppm range for MCB and BrFB [1]. Reproducibility, expressed as relative standard deviation (RSD) for 10 determinations of a 10 ppm solution, was below 5.2% for all three compounds [1].

voltammetry electroanalysis detection limit

Chromatographic Resolution and Biological Fluid Recovery: DCB Achieves >97% Recovery from Spiked Serum and Urine at 750 pg/mL Quantitation Limits

An HPLC method with electrochemical detection (HPLC-ECD) was developed and validated for the simultaneous determination of DCB, MCB, and BrFB in biological fluids [1]. Using a Nova-Pak C18 column (4 μm, 60 Å) with a methanol–water (65:35) mobile phase containing 5 mM KH₂PO₄ at 30 °C and a flow rate of 0.75 mL/min, all three aminohalogenbenzophenones were baseline-resolved [1]. The amperometric detector, equipped with a glassy carbon electrode, was operated at +1.3 V versus Ag/AgCl in DC mode [1]. The limit of determination for each compound in biological fluids was 750 pg/mL, with recoveries exceeding 97% for spiked urine and serum samples following C18 Sep-Pak solid-phase extraction [1].

HPLC-ECD bioanalysis benzodiazepine metabolite

Synthetic Utility for Lorazepam Production: DCB Undergoes Acylation with Chloroacetyl Chloride to Afford Intermediate III in >92% Yield at 100 g Scale

A patent describing an improved process for the preparation of lorazepam intermediates discloses the acylation of 2-amino-2',5-dichlorobenzophenone (II) with chloroacetyl chloride [1]. In a representative example, 150 g of DCB was reacted with 82.8 g of chloroacetyl chloride in ethyl acetate in the presence of anhydrous potassium carbonate at 10–20 °C [1]. The reaction proceeded to completion within 1 hour as monitored by TLC, and after aqueous workup and drying, 185.5 g of 2-chloroacetamido-2',5-dichlorobenzophenone (III) was obtained as a light yellow solid [1]. Based on the stoichiometry and molecular weights (DCB: 266.12 g/mol; III: 342.60 g/mol), the calculated yield is approximately 92.5% [1].

process chemistry lorazepam synthesis benzodiazepine intermediate

Pharmaceutical Purity Specification: Commercial DCB Consistently Meets ≥98% Purity by HPLC Across Multiple Vendors, with Premium Grades Reaching ≥99.0%

Commercial procurement of 2-amino-2',5'-dichlorobenzophenone is supported by standardized purity specifications across reputable chemical suppliers. AKSci specifies a minimum purity of 98% by HPLC for its UltraPure grade . TCI Chemicals reports purity >98.0% as determined by total nitrogen analysis (N) [1]. Premium-grade material from NBInno Pharmchem meets ≥99.0% purity by HPLC with additional specifications of ≤0.1% residue on ignition, ≤10 ppm heavy metals, and ≤0.5% moisture by Karl Fischer titration [2]. Thermo Scientific (Alfa Aesar) lists a certified purity of 99% . In contrast, lower-purity material (95%) is also available but may not meet the stringent requirements for pharmaceutical reference standards or GMP synthesis .

quality control HPLC purity vendor specification

Pharmacopeial Identity: DCB is Exclusively Designated as Lorazepam EP Impurity A and USP Related Compound B

2-Amino-2',5-dichlorobenzophenone holds a formal regulatory identity not shared by its structural analogs. According to the European Pharmacopoeia (EP), it is designated as Lorazepam EP Impurity A with the chemical name (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone [1]. The United States Pharmacopeia (USP) recognizes the same compound as Lorazepam USP Related Compound B, listed under the synonym 2-amino-2',5-dichlorobenzophenone [1]. This dual pharmacopeial designation means that only material matching this exact chemical structure—with the precise 2,5-dichloro substitution pattern—can be used as a certified reference standard for impurity testing in lorazepam drug substance and drug product analyses [1]. Other aminobenzophenones, including 2-amino-5-chlorobenzophenone (MCB) and 2-amino-5-bromo-2'-fluorobenzophenone (BrFB), lack this specific regulatory recognition and cannot substitute for DCB in compendial methods [1].

pharmacopeial standard impurity profiling regulatory compliance

Optimal Procurement and Application Scenarios for 2-Amino-2',5'-dichlorobenzophenone Based on Quantitative Differentiation Evidence


Pharmaceutical Reference Standard for Lorazepam Impurity Profiling (QC/Regulatory)

Due to its explicit designation as Lorazepam EP Impurity A and USP Related Compound B, 2-amino-2',5'-dichlorobenzophenone is the only structurally appropriate material for preparing system suitability solutions, impurity marker standards, and calibration curves in HPLC and UPLC methods compliant with EP and USP monographs for lorazepam drug substance and drug product testing. Procurement of material with ≥99.0% HPLC purity ensures minimal interference from co-eluting impurities during quantitative analysis [1][2].

Key Intermediate for Multi-Kilogram Synthesis of Lorazepam and Related Benzodiazepine APIs

The demonstrated high-yield acylation reaction (>92% yield at 150 g scale) positions 2-amino-2',5'-dichlorobenzophenone as a cost-efficient starting material for industrial-scale production of lorazepam. The unique 83.72° dihedral ring twist may contribute to favorable steric orientation during cyclization to the 1,4-benzodiazepine core, a property not shared by less twisted aminobenzophenones [3][4].

Analyte in Bioanalytical Method Development for Benzodiazepine Metabolite Monitoring

With a validated HPLC-ECD method achieving 750 pg/mL limits of determination and >97% recovery from human urine and serum, 2-amino-2',5'-dichlorobenzophenone serves as a reliable reference analyte for developing and validating assays to monitor benzodiazepine metabolites in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Its electrochemical detection profile (200 ppb LOD via voltammetry) further supports its use in sensor development [5][6].

Crystal Engineering and Solid-State Conformational Studies of Halogenated Benzophenones

The extreme non-planar conformation of 2-amino-2',5'-dichlorobenzophenone (dihedral angle 83.72°)—the largest reported among 104 benzophenone derivatives—makes it a model compound for investigating the relationship between substitution pattern and crystal packing forces. Researchers studying polymorph control, co-crystal formation, or solid-state reactivity of benzophenone derivatives should consider DCB as a structurally distinct comparator to the near-planar unsubstituted benzophenone (54–65° twist) [4].

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